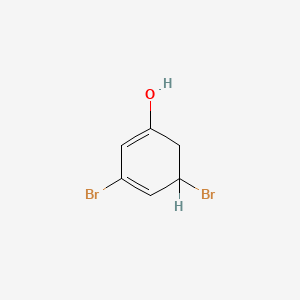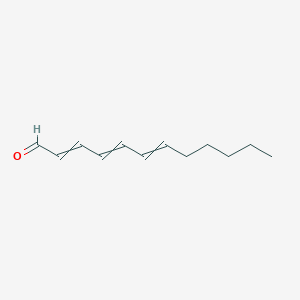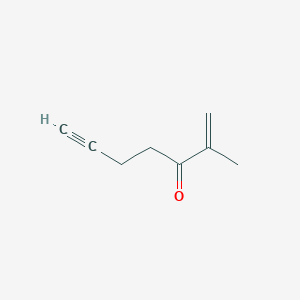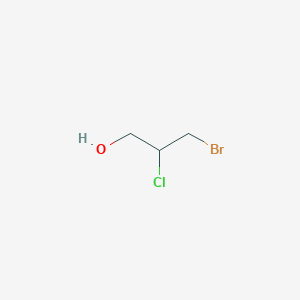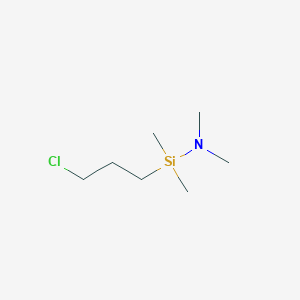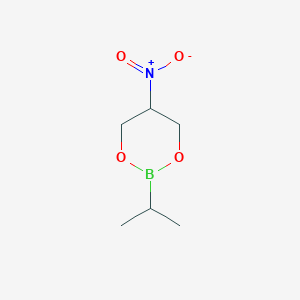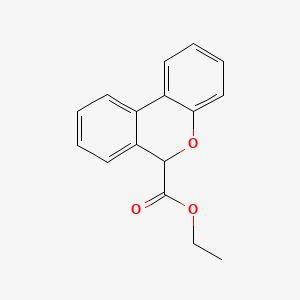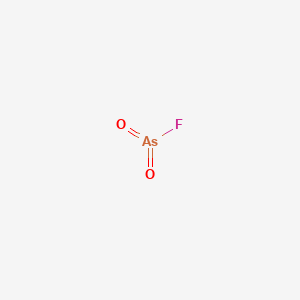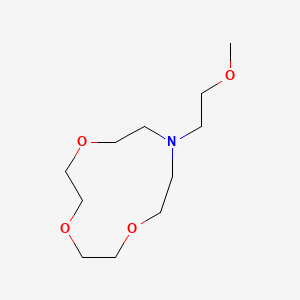
10-(2-Methoxyethyl)-1,4,7-trioxa-10-azacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Methoxyethyl)-1,4,7-trioxa-10-azacyclododecane is a chemical compound that belongs to the class of azacrown ethers. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various chemical and industrial applications. The structure of this compound consists of a twelve-membered ring containing one nitrogen atom and three oxygen atoms, with a 2-methoxyethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Methoxyethyl)-1,4,7-trioxa-10-azacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
10-(2-Methoxyethyl)-1,4,7-trioxa-10-azacyclododecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
10-(2-Methoxyethyl)-1,4,7-trioxa-10-azacyclododecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can be used in biological studies to investigate metal ion transport and binding in biological systems.
Industry: The compound is used in industrial processes that require selective binding and transport of metal ions.
Mechanism of Action
The mechanism of action of 10-(2-Methoxyethyl)-1,4,7-trioxa-10-azacyclododecane involves the formation of stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure act as donor sites, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and transport properties of the metal ions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Similar to azacrown ethers, crown ethers also form stable complexes with metal ions but lack the nitrogen atom in the ring structure.
Cryptands: These compounds have a more complex structure with multiple ring systems and can form even more stable complexes with metal ions.
Calixarenes: These are macrocyclic compounds that can also bind metal ions but have a different ring structure compared to azacrown ethers.
Uniqueness
10-(2-Methoxyethyl)-1,4,7-trioxa-10-azacyclododecane is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which enhances its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring selective metal ion binding and transport.
Properties
CAS No. |
80649-19-0 |
|---|---|
Molecular Formula |
C11H23NO4 |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
10-(2-methoxyethyl)-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C11H23NO4/c1-13-5-2-12-3-6-14-8-10-16-11-9-15-7-4-12/h2-11H2,1H3 |
InChI Key |
FOSABZYHCLXWHI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCOCCOCCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
